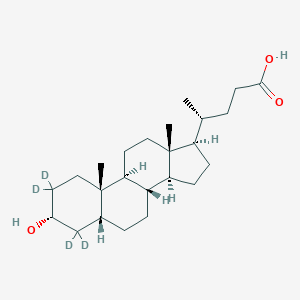

Allolithocholic Acid-d4

描述

属性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-POXZWENPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584371 | |

| Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83701-16-0 | |

| Record name | (3α,5β)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83701-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Allolithocholic Acid: A Technical Guide

Abstract

Allolithocholic acid (alloLCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a significant signaling molecule with pleiotropic effects on host physiology, particularly in the realms of immunology and metabolic regulation. This technical guide provides an in-depth exploration of the biological significance of alloLCA, focusing on its molecular interactions, signaling pathways, and therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Allolithocholic acid is a stereoisomer of lithocholic acid (LCA), differing in the A/B ring junction of its steroidal backbone. This structural nuance confers distinct biological activities. Produced from the primary bile acid chenodeoxycholic acid (CDCA) through a series of enzymatic modifications by intestinal bacteria, alloLCA acts as a ligand for several receptors, thereby modulating a range of cellular and systemic processes. Its role as a dual G-protein coupled bile acid receptor 1 (GPBAR1) agonist and Retinoid-related orphan receptor gamma t (RORγt) inverse agonist positions it as a key modulator of immune responses, with implications for inflammatory and autoimmune diseases.[1] This guide will delve into the known biological functions of alloLCA, the signaling cascades it initiates, and its potential as a therapeutic agent.

Molecular Interactions and Signaling Pathways

Allolithocholic acid exerts its biological effects primarily through interactions with GPBAR1 and RORγt. It is also important to consider its interactions with other nuclear receptors, such as the Vitamin D Receptor (VDR), given the known activity of its isomer, LCA, on this receptor.

GPBAR1 Agonism

AlloLCA functions as an agonist for GPBAR1 (also known as TGR5), a G-protein coupled receptor expressed in various cell types, including intestinal L-cells, macrophages, and cholangiocytes.[1] Activation of GPBAR1 by alloLCA initiates a signaling cascade that leads to the production of intracellular cyclic AMP (cAMP).[2] This, in turn, can modulate inflammatory responses and metabolic processes.

RORγt Inverse Agonism

AlloLCA has been identified as an inverse agonist of RORγt, a nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are key players in the pathogenesis of many autoimmune and inflammatory diseases. By binding to RORγt, alloLCA inhibits its transcriptional activity, leading to a reduction in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.

Vitamin D Receptor (VDR) Interaction

While direct studies on alloLCA and VDR are limited, its isomer, LCA, is a known VDR agonist.[3][4][5][6] VDR activation by LCA induces the expression of genes involved in detoxification and calcium homeostasis. Given the structural similarity, it is plausible that alloLCA also interacts with VDR, potentially influencing its target gene expression. Further research is warranted to elucidate the specific interactions and functional consequences of alloLCA binding to VDR.

Quantitative Data

The following tables summarize the available quantitative data for alloLCA and its related isomers to provide a basis for comparison. It is important to note that direct binding affinities and potencies for alloLCA are not yet widely reported, and data for LCA and its derivatives are often used as a surrogate.

Table 1: Receptor Binding and Activation Data

| Compound | Receptor | Assay Type | Value | Reference |

| Lithocholic Acid (LCA) | GPBAR1 | cAMP Assay (CHO cells) | EC50 ≈ 0.5 µM | [2] |

| Taurolithocholic Acid (TLCA) | GPBAR1 | cAMP Assay (CHO cells) | EC50 ≈ 0.3 µM | [2] |

| Oleanolic Acid | GPBAR1 | cAMP Assay (RAW cells) | EC50 ≈ 1 µM | [2] |

| Compound 7 (synthetic) | GPBAR1 | CREB Activation | EC50 = 5.9 µM | [7] |

| Compound 7 (synthetic) | RORγt | Coactivator Binding Inhibition | IC50 = 0.107 µM | [7] |

| 3-oxo-lithocholic acid amidate (A2) | RORγt | Microscale Thermophoresis | KD = 16.5 ± 1.34 nM | [8][9] |

| 3-oxo-lithocholic acid amidate (A2) | RORγt | Luciferase Reporter Assay | IC50 = 225 ± 10.4 nM | [8][9] |

| Lithocholic Acid Acetate | VDR | Transactivation Assay | ~30x more potent than LCA | [3][10] |

Biological Functions and Therapeutic Potential

Immunomodulation

The dual activity of alloLCA on GPBAR1 and RORγt positions it as a potent immunomodulatory molecule.

-

Macrophage Polarization: AlloLCA has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11][12] This is characterized by increased expression of M2 markers like CD206 and enhanced phagocytic capacity, coupled with a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[12] This reprogramming of macrophage function is crucial in resolving inflammation and promoting tissue repair.

-

Th17/Treg Balance: By acting as an inverse agonist of RORγt, alloLCA can suppress the differentiation of pro-inflammatory Th17 cells.[1] Concurrently, its derivative, isoallolithocholic acid (isoalloLCA), has been shown to promote the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance.[13][14] This ability to shift the Th17/Treg balance towards a more tolerogenic state highlights its therapeutic potential in autoimmune diseases.

Antimicrobial Activity

Recent studies have demonstrated that isoalloLCA exhibits potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[8]

Therapeutic Applications

The unique immunomodulatory and antimicrobial properties of alloLCA and its derivatives make them attractive candidates for the development of novel therapeutics for a range of conditions:

-

Inflammatory Bowel Disease (IBD): By dampening intestinal inflammation through macrophage reprogramming and modulation of the Th17/Treg axis, alloLCA could offer a new therapeutic strategy for IBD.[11]

-

Metabolic Associated Steatohepatitis (MASH): AlloLCA has shown promise in attenuating liver fibrosis in preclinical models of MASH.[1]

-

Autoimmune Diseases: Its ability to suppress Th17 cell differentiation suggests potential applications in conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.

-

Bacterial Infections: The antimicrobial activity of isoalloLCA against resistant pathogens warrants further investigation for the development of new antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of allolithocholic acid.

Quantification of Allolithocholic Acid by LC-MS/MS

Objective: To accurately quantify the concentration of allolithocholic acid in biological matrices such as plasma or serum.

Materials:

-

Plasma or serum samples

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Allolithocholic acid analytical standard

-

Deuterated internal standard (e.g., d4-LCA)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 50 µL of sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the deuterated internal standard.[15]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.[16] Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate alloLCA from its isomers (e.g., start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ion transitions for alloLCA and the internal standard by infusing the pure compounds. For alloLCA (and LCA), a common transition is m/z 375.3 -> 375.3 (monitoring the parent ion as the fragment).[17]

-

-

-

Quantification:

-

Generate a calibration curve using the alloLCA analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of alloLCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

GPBAR1 Activation Assay (cAMP Measurement)

Objective: To determine the agonist activity of allolithocholic acid on the GPBAR1 receptor.

Materials:

-

HEK293T cells stably expressing human GPBAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Allolithocholic acid.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the GPBAR1-expressing HEK293T cells into a 96-well plate at a density of 20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of allolithocholic acid in assay buffer.

-

Aspirate the culture medium from the cells and replace it with the different concentrations of alloLCA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Measurement:

-

Data Analysis:

-

Plot the cAMP concentration against the log of the alloLCA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

RORγt Inverse Agonist Reporter Assay

Objective: To assess the inverse agonist activity of allolithocholic acid on the RORγt receptor.

Materials:

-

HEK293T cells.

-

Expression plasmid for a Gal4 DNA-binding domain-RORγt ligand-binding domain fusion protein (Gal4-RORγt-LBD).

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

Transfection reagent.

-

Allolithocholic acid.

-

Known RORγt inverse agonist (e.g., Digoxin) as a positive control.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells in a 96-well plate with the Gal4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of allolithocholic acid.

-

Treat the transfected cells with the different concentrations of alloLCA. Include a vehicle control and a positive control.

-

Incubate for another 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[19]

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log of the alloLCA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Macrophage Polarization Assay

Objective: To evaluate the effect of allolithocholic acid on macrophage polarization.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

-

RPMI-1640 medium with 10% FBS.

-

PMA (for THP-1 differentiation).

-

LPS (for M1 polarization).

-

IL-4 and IL-13 (for M2 polarization).

-

Allolithocholic acid.

-

TRIzol reagent for RNA extraction.

-

qRT-PCR reagents.

-

Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2).

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-10).

Procedure:

-

Macrophage Differentiation:

-

If using THP-1 cells, differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

If using primary monocytes from PBMCs, culture them in the presence of M-CSF for 5-7 days.

-

-

Polarization and Treatment:

-

For M1 polarization, treat the differentiated macrophages with 100 ng/mL LPS.

-

For M2 polarization, treat with 20 ng/mL IL-4 and 20 ng/mL IL-13.

-

Concurrently, treat the cells with different concentrations of allolithocholic acid or a vehicle control.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Gene Expression: Extract total RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).

-

Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.[14]

-

Cytokine Secretion: Collect the cell culture supernatants and measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.[13]

-

Conclusion

Allolithocholic acid, a metabolite produced by the gut microbiome, is a multifaceted signaling molecule with significant biological relevance. Its ability to act as a dual GPBAR1 agonist and RORγt inverse agonist underscores its potential as a key regulator of immune homeostasis. The immunomodulatory effects of alloLCA, including the promotion of anti-inflammatory macrophage polarization and the suppression of pro-inflammatory Th17 cell differentiation, highlight its therapeutic potential for a variety of inflammatory and autoimmune disorders. Further research is necessary to fully elucidate the direct quantitative interactions of alloLCA with its target receptors and to explore its full therapeutic window in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this fascinating microbial metabolite.

References

- 1. genscript.com [genscript.com]

- 2. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]

- 3. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel bile acid-activated vitamin D receptor signaling in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sonar.ch [sonar.ch]

- 8. aragen.com [aragen.com]

- 9. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership | PLOS One [journals.plos.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Bile acid modulation of macrophage phenotype in colorectal cancer risk | IDEALS [ideals.illinois.edu]

- 13. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 16. shimadzu.com [shimadzu.com]

- 17. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Allolithocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Allolithocholic Acid-d4 ((3α,5α)-3-hydroxy-cholan-24-oic-2,2,4,4-d4 acid), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, allolithocholic acid, in various biological matrices. This document details a feasible synthetic pathway, purification methods, and in-depth characterization protocols, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Allolithocholic acid is a secondary bile acid and an isomer of lithocholic acid, differing in the A/B ring juncture (5α-configuration). Its deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the endogenous analyte, while its increased mass allows for clear differentiation. The incorporation of four deuterium (B1214612) atoms at the C-2 and C-4 positions, adjacent to the 3-hydroxyl group, provides a stable isotopic label with minimal risk of back-exchange under typical analytical conditions.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a readily available bile acid precursor, such as hyodeoxycholic acid. The key steps involve oxidation of the hydroxyl groups, deuterium exchange at the alpha-positions to a keto group, and stereoselective reduction.

A plausible synthetic pathway is outlined below. This pathway is based on established methodologies for bile acid modification and deuterium labeling of steroids.

Experimental Protocols

Step 1: Esterification of Hyodeoxycholic Acid Hyodeoxycholic acid is dissolved in methanol (B129727), and a catalytic amount of concentrated sulfuric acid is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is neutralized and extracted to yield methyl hyodeoxycholate.

Step 2: Oxidation to Methyl 3,6-dioxo-5β-cholanate The methyl hyodeoxycholate is dissolved in a suitable solvent, such as acetone, and an oxidizing agent (e.g., Jones reagent) is added dropwise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the excess oxidant is quenched, and the product is extracted and purified.

Step 3: Deuterium Exchange and Reduction of the C6-Carbonyl Group The resulting diketone is subjected to base-catalyzed deuterium exchange. The compound is dissolved in a deuterated solvent mixture (e.g., D₂O and deuterated methanol) with a base such as sodium deuteroxide (NaOD). The mixture is heated to facilitate the exchange of the α-protons at C-2 and C-4 for deuterium. Following the exchange, the C6-carbonyl group is selectively removed. A Wolff-Kishner reduction or a similar method can be employed to yield the 3-oxo-5α-cholanate-d4 intermediate. This step is crucial for establishing the allo (5α) configuration.

Step 4: Stereoselective Reduction of the C3-Carbonyl Group The deuterated 3-keto intermediate is dissolved in a suitable solvent, and a stereoselective reducing agent, such as sodium borohydride, is added to reduce the 3-keto group to a 3α-hydroxyl group, yielding methyl allolithocholate-d4.

Step 5: Hydrolysis to this compound The methyl ester is hydrolyzed by refluxing with a base, such as sodium hydroxide, in an aqueous alcoholic solution. After acidification, the final product, this compound, precipitates and is collected by filtration.

Purification

The crude this compound is purified by a combination of column chromatography on silica (B1680970) gel and recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to achieve high purity.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Formal Name | (3α,5α)-3-hydroxy-cholan-24-oic-2,2,4,4-d₄ acid |

| Synonyms | 3α-hydroxy-5α-Cholanoic Acid-d₄, allo-LCA-d₄ |

| Molecular Formula | C₂₄H₃₆D₄O₃ |

| Formula Weight | 380.6 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Deuterium Incorporation | ≥99% d₄ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of bile acids. Prior to analysis, the carboxyl and hydroxyl groups of this compound must be derivatized to increase volatility. A common derivatization procedure involves methylation of the carboxylic acid followed by trimethylsilylation of the hydroxyl group.

Experimental Protocol: Derivatization for GC-MS Analysis

-

Methylation: The dried this compound sample is dissolved in a mixture of methanol and benzene. TMS-diazomethane is added, and the mixture is incubated until the yellow color persists. The solvent is then evaporated under a stream of nitrogen.

-

Trimethylsilylation: The methylated sample is dissolved in pyridine. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is heated at 60°C for 30 minutes. The derivatized sample is then ready for GC-MS analysis.

Expected GC-MS Data

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the methyl ester, trimethylsilyl (B98337) (TMS) ether derivative. The mass will be increased by 4 units compared to the non-deuterated analog. The fragmentation pattern will be characteristic of the bile acid structure, with key fragments corresponding to the loss of the TMS group, methyl group, and cleavages of the steroid nucleus.

| Ion | Expected m/z (for d₄) | Description |

| [M]⁺ | 468.4 | Molecular ion of the methyl ester, TMS ether derivative |

| [M-15]⁺ | 453.4 | Loss of a methyl group from the TMS ether |

| [M-90]⁺ | 378.4 | Loss of trimethylsilanol (B90980) (TMSOH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and verifying the positions of deuterium incorporation. In the ¹H NMR spectrum, the signals corresponding to the protons at the C-2 and C-4 positions will be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, the carbons at these positions will show a characteristic triplet multiplicity due to coupling with deuterium, and their chemical shifts may be slightly altered.

Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 | m | H-3 |

| ~0.9 | s | H-19 (CH₃) | |

| ~0.6 | s | H-18 (CH₃) | |

| ¹³C | ~71 | s | C-3 |

| ~30-40 | t | C-2, C-4 | |

| ~42 | s | C-5 | |

| ~12 | s | C-18 | |

| ~12 | s | C-19 | |

| ~174 | s | C-24 (COOH) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general bile acid signaling pathway and a typical experimental workflow for the quantification of allolithocholic acid using its deuterated internal standard.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization methods described are standard in the field of bile acid analysis. The availability of a well-characterized deuterated internal standard is essential for accurate and precise quantification of allolithocholic acid, which is of growing interest in studies related to gut microbiome metabolism and various disease states. This guide serves as a valuable resource for researchers and professionals in drug development and metabolic research.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated bile acids are powerful tools in biomedical research and drug development. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), these molecules become invaluable as internal standards for mass spectrometry-based quantification, as metabolic tracers for in vivo studies, and as probes to investigate the kinetic isotope effect in enzymatic reactions. This guide provides a comprehensive overview of the core physical and chemical properties of deuterated bile acids, detailed experimental protocols for their characterization, and an exploration of their biological significance.

Physical and Chemical Properties

The introduction of deuterium into a bile acid molecule can subtly alter its physical and chemical properties. While comprehensive data for all deuterated bile acids is not extensively available, we can infer and compare their properties based on their non-deuterated counterparts and the known effects of deuteration.

Data Presentation: Quantitative Properties of Bile Acids

The following tables summarize available quantitative data for both non-deuterated and deuterated bile acids. It is important to note that specific values for many deuterated compounds are not widely published; in such cases, data for the parent compound is provided as a reference.

Table 1: Commercially Available Deuterated Bile Acids

| Deuterated Bile Acid | Abbreviation | Supplier Examples |

| Cholic Acid-d4 | CA-d4 | Sigma-Aldrich, Cayman Chemical |

| Chenodeoxycholic Acid-d4 | CDCA-d4 | Sigma-Aldrich, Cayman Chemical |

| Deoxycholic Acid-d4 | DCA-d4 | Sigma-Aldrich, Cayman Chemical |

| Lithocholic Acid-d4 | LCA-d4 | Sigma-Aldrich, Cayman Chemical |

| Ursodeoxycholic Acid-d4 | UDCA-d4 | Sigma-Aldrich, Cayman Chemical |

| Glycocholic Acid-d4 | GCA-d4 | Avanti Polar Lipids, Cayman Chemical |

| Taurocholic Acid-d4 | TCA-d4 | Avanti Polar Lipids, Cayman Chemical |

| Glycochenodeoxycholic Acid-d4 | GCDCA-d4 | Avanti Polar Lipids, Cayman Chemical |

| Taurochenodeoxycholic Acid-d4 | TCDCA-d4 | Avanti Polar Lipids, Cayman Chemical |

| Glycodeoxycholic Acid-d4 | GDCA-d4 | Avanti Polar Lipids, Cayman Chemical |

| Taurodeoxycholic Acid-d4 | TDCA-d4 | Avanti Polar Lipids, Cayman Chemical |

Table 2: Melting Point of Selected Bile Acids

| Bile Acid | Melting Point (°C) | Citation |

| Cholic Acid | 198 | [1][2] |

| Cholic Acid-d4 | 200-201 | [3] |

| Deoxycholic Acid | 177 | [4] |

Table 3: pKa Values of Bile Acids

| Bile Acid Type | pKa | Citation |

| Unconjugated Bile Acids | ~5.0 | [5][6] |

| Glycine-conjugated Bile Acids | ~3.9 | [5][6] |

| Taurine-conjugated Bile Acids | <2 | [6] |

Note: The pKa of deuterated carboxylic acids can be slightly different from their non-deuterated analogs due to the electronic effects of deuterium. However, specific experimental data for deuterated bile acids are limited.

Table 4: Aqueous Solubility of Selected Bile Acids

| Bile Acid | Aqueous Solubility | Citation |

| Cholic Acid | 175 mg/L (at 20 °C) | [1] |

| Lithocholic Acid | 0.05 µM | [7] |

| Ursocholic Acid | 1670 µM | [7] |

Kinetic Isotope Effect (KIE)

A key chemical property of deuterated compounds is the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present. This is particularly relevant for the metabolism of bile acids by cytochrome P450 (CYP) enzymes, which often involves hydroxylation at specific carbon atoms. The KIE can be exploited to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile.[8]

Experimental Protocols

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of the crystalline deuterated bile acid is finely ground and packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

-

Data Collection: The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of pKa by Potentiometric Titration

-

Solution Preparation: A standard solution of the deuterated bile acid is prepared in a suitable solvent mixture (e.g., methanol-water). A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Instrumentation: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.

-

Titration: The bile acid solution is placed in a beaker with the pH electrode and stirrer. The titrant (NaOH solution) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

Methodology:

-

Sample Preparation: An excess amount of the deuterated bile acid is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the deuterated bile acid in the clear supernatant is determined using a suitable analytical method, such as LC-MS/MS.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

-

Sample Preparation: 5-10 mg of the deuterated bile acid is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. An internal standard (e.g., TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: 1H and 13C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural elucidation.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and the position of deuterium labeling.

Caption: General workflow for NMR analysis of deuterated bile acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Methodology: [15][16][17][18][19][20]

-

Sample Preparation: Biological samples (e.g., plasma, bile) are subjected to protein precipitation and/or solid-phase extraction to isolate the bile acids. A known amount of a different deuterated bile acid is added as an internal standard.[18][21]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically with a C18 reversed-phase column, to separate the different bile acids.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of the target deuterated bile acid and the internal standard.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for LC-MS/MS quantification of deuterated bile acids.

Biological Activity and Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[1][22] The two main receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

The effect of deuteration on the binding affinity and activation of these receptors is an area of active research. It is plausible that deuteration could alter the strength of hydrogen bonds involved in ligand-receptor interactions, thereby modulating the biological activity.[3][23]

Bile Acid Synthesis Pathways

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[24][25]

Caption: The classical and alternative pathways of primary bile acid synthesis.

Enterohepatic Circulation

After synthesis and conjugation in the liver, bile acids are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. The majority (about 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation. This recycling process is known as the enterohepatic circulation.

Caption: The enterohepatic circulation of bile acids.

FXR Signaling Pathway

FXR is a nuclear receptor that is highly expressed in the liver and intestine. It acts as a sensor for bile acids. Activation of FXR by bile acids leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, generally leading to a reduction in the intracellular concentration of bile acids.

Caption: The Farnesoid X Receptor (FXR) signaling pathway.

TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including those in the intestine and gallbladder. Activation of TGR5 by bile acids, particularly secondary bile acids, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn triggers various downstream signaling events, including the secretion of glucagon-like peptide-1 (GLP-1).

Caption: The Takeda G-protein-coupled receptor 5 (TGR5) signaling pathway.

Conclusion

Deuterated bile acids are indispensable tools in modern biomedical research. Their unique physical and chemical properties, stemming from the presence of deuterium, allow for their use in a wide range of applications, from highly accurate quantification of endogenous bile acids to the elucidation of complex metabolic pathways. This guide provides a foundational understanding of these properties, along with detailed experimental protocols for their characterization. As research in this field continues to advance, a deeper understanding of the subtle yet significant effects of deuteration on the biological activity of bile acids will undoubtedly open up new avenues for therapeutic intervention and a more profound comprehension of metabolic diseases.

References

- 1. fda.gov [fda.gov]

- 2. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid - Wikipedia [en.wikipedia.org]

- 5. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic interference with bile acid demicelleization reduces systemic entry and injury during cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]

- 20. benchchem.com [benchchem.com]

- 21. Thermodynamics of demicellization of mixed micelles composed of sodium oleate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Secondary Bile Acids in Gut Microbiome Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secondary bile acids, produced exclusively through the enzymatic activity of the gut microbiota, have emerged as critical signaling molecules that mediate the intricate crosstalk between the host and its intestinal symbionts. These cholesterol-derived metabolites, primarily lithocholic acid (LCA) and deoxycholic acid (DCA), are no longer considered mere detergents for lipid absorption but are now recognized as potent ligands for host nuclear and cell surface receptors, profoundly influencing host metabolism, immune homeostasis, and intestinal barrier integrity. Dysregulation of secondary bile acid pools is increasingly implicated in the pathophysiology of a range of diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the formation of secondary bile acids, their signaling pathways through key receptors such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and the downstream physiological consequences. We present quantitative data on secondary bile acid concentrations in health and disease, detail key experimental protocols for their study, and provide visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this dynamic field for researchers and drug development professionals.

Introduction: The Gut Microbiome and the Transformation of Bile Acids

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol, conjugated to either glycine (B1666218) or taurine (B1682933), and secreted into the duodenum to aid in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] While the majority of these primary bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation, a significant portion escapes into the colon.[3] Here, they are subject to extensive biotransformation by the resident gut microbiota, leading to the formation of a complex pool of secondary bile acids.

The initial and rate-limiting step in this transformation is the deconjugation of taurine or glycine from the steroid core, a reaction catalyzed by bile salt hydrolase (BSH) enzymes, which are widely expressed by various gut bacteria, including species of Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[2] Subsequently, a more restricted group of bacteria, primarily from the Clostridium genus, carry out 7α-dehydroxylation, converting CA to deoxycholic acid (DCA) and CDCA to lithocholic acid (LCA).[4][5] These secondary bile acids are more hydrophobic than their primary precursors and exhibit distinct signaling properties.[6]

Quantitative Data on Secondary Bile Acid Concentrations

The concentrations of secondary bile acids in the gut are highly dynamic and can be influenced by diet, host genetics, and the composition of the gut microbiota. Alterations in these concentrations are associated with various disease states. The following tables summarize representative quantitative data on fecal secondary bile acid levels in healthy individuals and patients with Inflammatory Bowel Disease (IBD).

Table 1: Fecal Secondary Bile Acid Concentrations in Healthy Adults

| Bile Acid | Concentration (µmol/g dry weight) | Method | Reference |

| Deoxycholic Acid (DCA) | 0.25 - 5.00 | GC-MS | [7] |

| Lithocholic Acid (LCA) | 0.25 - 5.00 | GC-MS | [7] |

Note: Concentrations can vary significantly between individuals.

Table 2: Alterations in Fecal Secondary Bile Acid Levels in Inflammatory Bowel Disease (IBD)

| Condition | Deoxycholic Acid (DCA) | Lithocholic Acid (LCA) | Total Secondary Bile Acids | Reference |

| Healthy Controls | Normal | Normal | Normal | [8][9] |

| Ulcerative Colitis (UC) | Lower (P = 0.036) | Lower (P = 0.01) | Reduced (P = 0.036) | [8][10] |

| Crohn's Disease (CD) | No significant change | No significant change | No significant change | [8] |

P-values indicate statistical significance compared to healthy controls.

Signaling Pathways of Secondary Bile Acids

Secondary bile acids exert their profound physiological effects by activating specific host receptors, most notably the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and functions as a key regulator of bile acid, lipid, and glucose homeostasis.[11] While primary bile acids are the most potent endogenous FXR agonists, secondary bile acids like DCA and LCA can also activate this receptor.[2]

Activation of intestinal FXR by secondary bile acids initiates a signaling cascade that leads to the production and release of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[1] FGF19 then travels to the liver, where it binds to its receptor FGFR4, suppressing the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining the overall size of the bile acid pool.[1]

References

- 1. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ‘in vivo lifestyle’ of bile acid 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and bile acid metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]

- 8. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physiciansweekly.com [physiciansweekly.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

Metabolic Pathways of Allolithocholic Acid in Humans and Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allolithocholic acid (aLCA), a secondary bile acid stereoisomer of lithocholic acid (LCA), is emerging as a significant signaling molecule in the gut-liver axis. Produced exclusively by the gut microbiota, aLCA exhibits distinct metabolic fates in humans and rodents, primarily due to differences in hepatic detoxification pathways. This technical guide provides a comprehensive overview of the formation, biotransformation, and signaling activities of aLCA in both species. Key species-specific differences are highlighted, with humans relying on sulfation for detoxification and rodents employing hydroxylation. This guide also presents detailed experimental protocols for the analysis of aLCA and the investigation of its signaling functions, alongside quantitative data and visual pathway representations to support further research and drug development efforts.

Introduction to Allolithocholic Acid

Allolithocholic acid is a "flat" stereoisomer of the more common "kinked" secondary bile acid, lithocholic acid. The structural difference lies in the A/B ring fusion of the steroid nucleus, which is trans in allo-bile acids and cis in the more common bile acids. This seemingly subtle difference in stereochemistry significantly impacts its biological activity and metabolic fate. aLCA is not synthesized by host enzymes but is a product of the metabolic activity of specific gut bacteria, particularly from the Firmicutes phylum.[1] As a signaling molecule, aLCA has been shown to be a dual agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt), implicating it in the regulation of inflammation, immunity, and metabolic homeostasis.[2][3]

Metabolic Pathways of Allolithocholic Acid

The metabolic journey of aLCA begins in the gut with its formation by resident microbes and proceeds to the liver for detoxification and subsequent excretion. The pathways exhibit significant divergence between humans and rodents.

Formation in the Gut Microbiome

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol.[4] After conjugation with glycine (B1666218) or taurine, they are secreted into the intestine. In the gut, specific bacteria deconjugate these primary bile acids. Subsequently, a multi-step enzymatic process involving 7α-dehydroxylation leads to the formation of LCA. A subset of gut microbes, primarily within the Firmicutes phylum, can then convert LCA to aLCA through a 5α-reductase activity, which epimerizes the C5 hydrogen from the β- to the α-position.

Hepatic Metabolism and Detoxification

Once absorbed from the intestine, aLCA enters the portal circulation and is transported to the liver, where it undergoes detoxification. This is a critical step, as monohydroxy bile acids like LCA and aLCA are known to be hepatotoxic at high concentrations. The primary detoxification strategies differ significantly between humans and rodents.

In Humans: The principal detoxification pathway for aLCA in humans is sulfation . The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the addition of a sulfate (B86663) group to the 3α-hydroxyl position, forming aLCA-3-O-sulfate.[5][6] This sulfated metabolite is more water-soluble and is readily excreted in bile and urine, thus preventing its accumulation in the liver.[7]

In Rodents: In contrast, rodents primarily utilize hydroxylation for aLCA detoxification. Cytochrome P450 (CYP) enzymes, particularly members of the CYP2C and CYP3A families, introduce additional hydroxyl groups onto the aLCA steroid nucleus.[8] This process increases the hydrophilicity of the molecule, facilitating its excretion. While sulfation does occur in rodents, it is a minor pathway compared to hydroxylation. Glucuronidation has also been identified as a metabolic pathway for LCA and its analogs in rats.[1][2]

Quantitative Data on Allolithocholic Acid Metabolism

Quantitative data on aLCA metabolism is still emerging, with most studies focusing on a broader panel of bile acids or its precursor, LCA. The following tables summarize the available data and highlight the species-specific differences.

Table 1: Bile Acid Concentrations in Human and Rodent Tissues

| Bile Acid | Species | Tissue | Concentration | Reference |

| Lithocholic Acid (LCA) | Human | Plasma | 32 ± 3 nM (Healthy) | [9] |

| 50 ± 6 nM (Alzheimer's Disease) | [9] | |||

| Portal Venous Plasma | 0.32 µmol/L | [7] | ||

| Rat | Liver | 3.9 ± 0.5 nmol/g (Sham-operated) | [10] | |

| 6.4 ± 0.4 nmol/g (Bile duct ligated) | [10] | |||

| Allolithocholic Acid (aLCA) | Human | Feces | Detected, levels vary | [11] |

| Mouse | Feces | Detected, levels vary | [12] | |

| Rat | Feces | Detected, levels vary | [12] |

Note: Specific concentration data for aLCA in human and rodent plasma and liver is limited. The data for LCA is provided as a reference due to its structural similarity and shared metabolic pathways.

Table 2: Enzyme Kinetic Parameters for LCA Metabolism

| Enzyme | Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| SULT2A1 | Human | Lithocholic Acid | ≤1 | Not specified | [6] |

| SULT2A1 | Human | Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | [5] |

| CYP3A (isoforms) | Rat | Midazolam | Varies by isoform | Varies by isoform | [13] |

Note: Specific kinetic parameters for aLCA with these enzymes are not yet published. The data for LCA and other substrates are presented to provide an indication of enzyme activity.

Signaling Pathways of Allolithocholic Acid

aLCA exerts its biological effects by modulating the activity of specific receptors, primarily GPBAR1 and RORγt.

GPBAR1 Agonism

aLCA is an agonist for GPBAR1, a G-protein coupled receptor expressed in various tissues, including the intestine and immune cells. Activation of GPBAR1 by aLCA can lead to the downstream activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent modulation of inflammatory and metabolic signaling pathways.[2][3]

RORγt Inverse Agonism

aLCA acts as an inverse agonist for RORγt, a nuclear receptor that is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17. By inhibiting the activity of RORγt, aLCA can suppress Th17-mediated inflammation, suggesting a potential therapeutic role in autoimmune diseases.[2][3]

References

- 1. Metabolism of 24-norlithocholic acid in the rat: formation of hydroxyl- and carboxyl-linked glucuronides and effect on bile flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct forms of cytochrome P-450 are responsible for 6 beta-hydroxylation of bile acids and of neutral steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

Allolithocholic Acid-d4 as an internal standard for mass spectrometry

An In-depth Technical Guide to Allolithocholic Acid-d4 as an Internal Standard for Mass Spectrometry

Introduction: The Gold Standard in Quantitative Mass Spectrometry

In the field of quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The inherent complexity of biological matrices and the potential for variability during sample preparation and instrument analysis necessitate the use of an internal standard (IS).[1] An ideal internal standard is a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for quantitative MS methods.[1][3][4] These standards, where one or more hydrogen atoms are replaced with deuterium, are chemically and physically almost identical to the analyte.[2][3] This ensures they co-elute during chromatography and experience similar ionization efficiency, effectively compensating for matrix effects, ion suppression or enhancement, and variations in sample recovery.[2][3][5] this compound is a deuterated analog of the secondary bile acid allolithocholic acid, designed specifically for this purpose.

Physicochemical Profile of this compound

This compound is a stable, isotopically labeled version of allolithocholic acid (allo-LCA), a secondary bile acid produced by gut microbiota.[6] Its properties make it an excellent internal standard for the accurate quantification of its unlabeled counterpart in various biological samples.

| Property | Value | Reference |

| Formal Name | (3α,5α)-3-hydroxy-cholan-24-oic-2,2,4,4-d₄ acid | [7] |

| Common Synonyms | 3α-hydroxy-5α-Cholanoic Acid-d₄, allo-LCA-d₄ | [7] |

| Molecular Formula | C₂₄H₃₆D₄O₃ | [7] |

| Formula Weight | 380.6 | [7] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [7] |

| Formulation | A solid | [7] |

Principle of Internal Standardization

The fundamental principle of using this compound as an internal standard is based on the relative response ratio. A known, fixed concentration of the deuterated standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (Allolithocholic Acid) and the internal standard (this compound) due to their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced during the workflow is normalized.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Unveiling the Hidden Metabolome: A Technical Guide to the Discovery of Novel Bile Acid Metabolites Using Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

The landscape of bile acid research is undergoing a significant transformation. Once viewed primarily as digestive surfactants, bile acids are now recognized as crucial signaling molecules that regulate a myriad of metabolic processes. This paradigm shift has been largely driven by advancements in analytical chemistry, particularly the use of isotopic labeling coupled with mass spectrometry. This in-depth technical guide provides a comprehensive overview of the core methodologies, data interpretation, and signaling pathways central to the discovery and characterization of novel bile acid metabolites.

Introduction: The Expanding Universe of Bile Acids

Bile acids are steroidal compounds synthesized from cholesterol in the liver, playing a critical role in the digestion and absorption of fats and fat-soluble vitamins.[1][2] Beyond this classical function, they act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5, thereby influencing their own synthesis and transport, as well as glucose homeostasis, lipid metabolism, and inflammation.[3][4][5][6] The gut microbiome further modifies the primary bile acids synthesized by the host, generating a complex pool of secondary bile acids.[1][3] Recent groundbreaking research has even unveiled novel microbial bile acid conjugations with amino acids like phenylalanine, tyrosine, and leucine, expanding our understanding of the chemical diversity and biological impact of these molecules.[3][7]

Isotopic labeling has emerged as an indispensable tool in this field of discovery.[8] By introducing stable isotopes (e.g., ¹³C, ²H) into bile acid precursors or the bile acids themselves, researchers can trace their metabolic fate, elucidate biosynthetic pathways, and accurately quantify endogenous levels.[9][10][11]

Experimental Protocols: A Step-by-Step Approach

The successful discovery and quantification of novel bile acid metabolites hinge on meticulous experimental design and execution. The following protocols outline the key steps, from sample preparation to data acquisition.

Sample Preparation and Extraction

The choice of biological matrix (e.g., plasma, serum, liver tissue, feces) dictates the specific extraction protocol. A general workflow is as follows:

-

Sample Homogenization: Tissues are typically homogenized in a suitable buffer.

-

Internal Standard Spiking: A mixture of stable isotope-labeled bile acid standards is added to the sample at a known concentration. This is crucial for accurate quantification and to account for sample loss during processing.[9] Commercially available kits with a range of deuterated or ¹³C-labeled bile acids are often utilized.[12][13]

-

Protein Precipitation and Extraction: Organic solvents, such as acetonitrile (B52724) or a chloroform:methanol mixture, are used to precipitate proteins and extract the bile acids.[14]

-

Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the bile acids is carefully collected.

-

Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent chromatographic separation, typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]

Isotopic Labeling Strategies

Two primary strategies are employed for isotopic labeling in bile acid research:

-

In Vivo Labeling: A stable isotope-labeled precursor, such as [¹³C]-cholesterol, is administered to the study subject (animal model or human).[15] This allows for the tracing of de novo bile acid synthesis and the discovery of novel metabolic pathways.

-

Use of Labeled Internal Standards: A cocktail of stable isotope-labeled bile acids is added to the biological sample during extraction.[9] This is the most common approach for accurate quantification of known and newly discovered bile acids via isotope dilution mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to separate isomeric compounds.[2][16]

Table 1: Typical LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column | Provides good separation of the diverse and often isomeric bile acid species.[17] |

| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) acetate) | The aqueous phase for the gradient elution. |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) with a modifier | The organic phase for the gradient elution. |

| Gradient | A programmed gradient from a low to high percentage of Mobile Phase B | Ensures the separation of bile acids with varying polarities.[1] |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions and particle size.[1] |

| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the high sensitivity of the mass spectrometer. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) in Negative Ion Mode | Bile acids readily form negative ions, leading to high sensitivity.[1][17] |

| Ion Spray Voltage | ~ -4200 V | Optimizes the formation of gas-phase ions.[1] |

| Source Temperature | ~ 500°C | Facilitates the desolvation of the analyte ions.[1] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Dynamic MRM (dMRM) | Provides high specificity and sensitivity for targeted quantification by monitoring specific precursor-to-product ion transitions.[17] |

| Collision Gas | Nitrogen or Argon | Used to induce fragmentation of the precursor ions in the collision cell. |

Data Presentation and Interpretation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Illustrative Quantitative Data of Bile Acid Concentrations in Different Biological Matrices (Mouse Model)

| Bile Acid | Liver (ng/g) | Plasma (ng/mL) | Bile (µg/mL) |

| Cholic Acid (CA) | 1500 ± 300 | 25 ± 5 | 350 ± 70 |

| Chenodeoxycholic Acid (CDCA) | 800 ± 150 | 15 ± 3 | 180 ± 40 |

| Taurocholic Acid (TCA) | 12000 ± 2500 | 80 ± 15 | 2800 ± 600 |

| Tauromuricholic Acid (TMCA) | 9000 ± 1800 | 60 ± 12 | 2100 ± 500 |

| Deoxycholic Acid (DCA) | 50 ± 10 | 5 ± 1 | 12 ± 3 |

| Lithocholic Acid (LCA) | 20 ± 4 | 2 ± 0.5 | 5 ± 1 |

Note: These are representative values and can vary significantly based on diet, genetics, and disease state. Data adapted from principles discussed in cited literature.[9]

The identification of novel metabolites relies on searching for unexpected peaks in the chromatogram and analyzing their mass spectra. The presence of a corresponding peak from the stable isotope-labeled internal standard with the expected mass shift confirms its identity as a bile acid metabolite. Further structural elucidation is often achieved through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[16][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of bile acid synthesis, metabolism, and signaling is crucial for understanding their physiological roles.

Bile Acid Synthesis Pathways

There are two main pathways for the synthesis of primary bile acids from cholesterol in the liver: the classical (or neutral) pathway and the alternative (or acidic) pathway.[4][6][19]

Caption: Overview of the classical and alternative bile acid synthesis pathways.

FXR-Mediated Regulation of Bile Acid Synthesis

The farnesoid X receptor (FXR) is a key nuclear receptor that regulates bile acid homeostasis through a negative feedback loop.

Caption: FXR-mediated feedback regulation of bile acid synthesis.

Experimental Workflow for Novel Bile Acid Metabolite Discovery

The overall workflow for discovering novel bile acid metabolites using isotopic labeling is a systematic process.

Caption: Workflow for novel bile acid metabolite discovery.

Conclusion and Future Directions

The application of isotopic labeling in conjunction with advanced mass spectrometry has revolutionized our understanding of bile acid metabolism and signaling. This powerful approach has not only enabled the accurate quantification of known bile acids but has also led to the discovery of novel, microbially-derived metabolites with potentially significant physiological roles.[3] As this field continues to evolve, future research will likely focus on:

-

Expanding the library of labeled standards: The synthesis of a wider range of stable isotope-labeled standards for newly discovered bile acids will be crucial for their accurate quantification.

-

Improving analytical platforms: Continued advancements in chromatography and mass spectrometry will provide even greater sensitivity and resolution, allowing for the detection of very low-abundance metabolites.

-

Integrating multi-omics data: Combining metabolomics data with genomics, transcriptomics, and proteomics will provide a more holistic understanding of the role of novel bile acids in health and disease.

The methodologies and insights presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the expanding universe of bile acids and their potential as therapeutic targets.

References

- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 3. bileomix.com [bileomix.com]

- 4. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. laboratoryequipment.com [laboratoryequipment.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of bile acid metabolism in man using bile acids labeled with stable isotopes. [/sup 13/C] | Semantic Scholar [semanticscholar.org]

- 11. Measurement of bile and acid kinetics by isotope dilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. Bile Acid Standard Mix 2 â Conjugated - Cambridge Isotope Laboratories, MSK-BA2-1 [isotope.com]

- 14. sethnewsome.org [sethnewsome.org]

- 15. Measurement of bile acid synthesis in man by release of 14CO2 from [26-14C]cholesterol: comparison to isotope dilution and assessment of optimum cholesterol specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Allo-Bile Acids: Unraveling Their Pivotal Role in Liver Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allo-bile acids, a class of stereoisomers of the more common 5β-bile acids, are emerging from the shadows of bile acid research to reveal their significant and distinct functions in maintaining liver homeostasis and influencing the progression of liver diseases. Characterized by an A/B ring junction in a trans configuration, these "flat" bile acids exhibit unique physicochemical properties that dictate their metabolic pathways and signaling activities. This technical guide provides a comprehensive overview of the current understanding of allo-bile acids, focusing on their synthesis, metabolism, and multifaceted roles in liver health and disease. We delve into the molecular mechanisms through which they exert their effects, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling networks they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for a range of liver pathologies.

Synthesis and Metabolism of Allo-Bile Acids

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), predominantly occurs in the liver via the "classic" or "alternative" pathways, both of which typically produce bile acids with a cis (5β) A/B ring junction.[1][2] Allo-bile acids are primarily formed in the gut through the action of the intestinal microbiota.[3] Specifically, gut bacteria can convert 5β-bile acids into their 5α-epimers. For instance, allo-lithocholic acid (allo-LCA) is a metabolite of lithocholic acid (LCA), a secondary bile acid produced by gut bacteria.[3] Similarly, allo-cholic acid (ACA) can be formed from cholic acid.

Once formed, allo-bile acids enter the enterohepatic circulation and are transported to the liver. Their subsequent metabolism and excretion pathways can differ from their 5β-counterparts. For example, tauro-allo-cholic acid (TACA) is efficiently secreted into bile, but utilizes transport systems other than the bile salt export pump (Bsep), a primary transporter for many 5β-bile acids.[4][5] This distinct transport mechanism may contribute to the potent choleretic (bile flow-promoting) effects of allo-cholic acid.[4][5]

Functions of Allo-Bile Acids in Liver Health and Disease

Allo-bile acids are not merely byproducts of gut microbial metabolism but are active signaling molecules that can significantly impact liver physiology and pathophysiology. Their functions are diverse, ranging from the attenuation of liver fibrosis and cholestasis to the modulation of inflammatory responses.

Attenuation of Liver Fibrosis and Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Recent studies have highlighted the therapeutic potential of allo-LCA in the context of metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and fibrosis. In a mouse model of MASH induced by a high-fat/high-fructose diet and carbon tetrachloride (CCl4), administration of allo-LCA (10 mg/kg/day) was shown to reverse liver steatosis and fibrosis.[1][3] This protective effect is attributed to its dual activity as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt).[1][3]

The activation of GPBAR1 by allo-LCA can lead to the suppression of inflammatory pathways in macrophages, key players in the progression of liver fibrosis.[3] Concurrently, as an inverse agonist of RORγt, allo-LCA can inhibit the differentiation of pro-inflammatory Th17 cells, further dampening the inflammatory response that drives liver damage.[3][6]

Amelioration of Cholestasis

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular injury.[7] Allo-cholic acid has demonstrated a potent choleretic effect, suggesting its potential in alleviating cholestasis. Studies in mice have shown that while the biliary output of TACA is lower than that of taurocholic acid (TCA), it induces a significantly higher bile flow.[4][5] This hypercholeresis is thought to be due to its secretion into bile via a Bsep-independent transport mechanism, which may involve other transporters like the multidrug resistance-associated protein 2 (Mrp2).[4][5][8][9][10][11] By promoting bile flow, allo-cholic acid may help to flush out accumulated toxic bile acids, thereby protecting hepatocytes from damage.

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating the effects of allo-bile acids on liver health and disease markers.

Table 1: Effect of Allo-Lithocholic Acid (Allo-LCA) on a Mouse Model of MASH

| Parameter | Control (MASH model) | Allo-LCA (10 mg/kg/day) | Reference |

| Liver Steatosis | Severe | Reversed | [1][3] |

| Liver Fibrosis | Significant | Reversed | [1][3] |

| Macrophage Polarization | Pro-inflammatory (M1) | Shift towards anti-inflammatory | [1][3] |

| Th17 Cell Differentiation | Increased | Prevented | [1][3] |